molecular formula C9H6Cl2O3 B11478960 2-(2,2-Dichlorovinyl)-5-hydroxybenzoic acid

2-(2,2-Dichlorovinyl)-5-hydroxybenzoic acid

Cat. No.: B11478960
M. Wt: 233.04 g/mol
InChI Key: SOLRYNIHQWBJLH-UHFFFAOYSA-N
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Description

2-(2,2-dichloroethenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of a dichloroethenyl group attached to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dichloroethenyl)-5-hydroxybenzoic acid typically involves the introduction of the dichloroethenyl group to the benzoic acid structure. One common method is the reaction of 5-hydroxybenzoic acid with 2,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(2,2-dichloroethenyl)-5-hydroxybenzoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dichloroethenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxyl group.

    Reduction: The dichloroethenyl group can be reduced to form a chloroethenyl or ethyl group.

    Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2-(2,2-dichloroethenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 2-(2-chloroethenyl)-5-hydroxybenzoic acid or 2-(ethyl)-5-hydroxybenzoic acid.

    Substitution: Formation of 2-(2,2-dimethoxyethenyl)-5-hydroxybenzoic acid or 2-(2,2-diaminoethenyl)-5-hydroxybenzoic acid.

Scientific Research Applications

2-(2,2-dichloroethenyl)-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-dichloroethenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The dichloroethenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dichloroethenyl)-5-methoxybenzoic acid
  • 2-(2,2-dichloroethenyl)-4-hydroxybenzoic acid
  • 2-(2,2-dichloroethenyl)-3-hydroxybenzoic acid

Uniqueness

2-(2,2-dichloroethenyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxy group on the benzoic acid ring, which can influence its reactivity and biological activity. The presence of the dichloroethenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

IUPAC Name

2-(2,2-dichloroethenyl)-5-hydroxybenzoic acid

InChI

InChI=1S/C9H6Cl2O3/c10-8(11)3-5-1-2-6(12)4-7(5)9(13)14/h1-4,12H,(H,13,14)

InChI Key

SOLRYNIHQWBJLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)C=C(Cl)Cl

Origin of Product

United States

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